Cas no 80126-53-0 (H-Phe(2-Me)-OH)

H-Phe(2-Me)-OH, or 2-Methyl-L-phenylalanine, is a non-natural amino acid derivative characterized by the introduction of a methyl group at the 2-position of the phenyl ring in phenylalanine. This modification enhances steric hindrance and alters electronic properties, making it valuable in peptide synthesis and medicinal chemistry. Its structural uniqueness enables the study of peptide conformation and stability, particularly in designing constrained analogs or enzyme inhibitors. The compound is typically used in research applications requiring tailored amino acid backbones to modulate biological activity or physicochemical properties. High-purity grades ensure compatibility with solid-phase peptide synthesis (SPPS) and other demanding synthetic protocols.
H-Phe(2-Me)-OH structure
H-Phe(2-Me)-OH structure
Product name:H-Phe(2-Me)-OH
CAS No:80126-53-0
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD00044971
CID:60186
PubChem ID:2761493

H-Phe(2-Me)-OH Chemical and Physical Properties

Names and Identifiers

    • L-2-Methylphe
    • 2-Methylphenyl-L-alanine
    • 2-Methyl-L-phenylalanine
    • (S)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methy-L-Phenylalanine
    • L-2-METHYLPHENYLALANINE
    • H-Phe(2-Me)-OH
    • (2S)-2-Amino-3-(2-methylphenyl)propanoic acid
    • L-2-ME-PHE-OH
    • Phenylalanine, 2-methyl-
    • 2-Methylphenylalanine
    • (2S)-2-amino-3-(o-tolyl)propanoic acid
    • (2S)-2-azanyl-3-(2-methylphenyl)propanoic acid
    • DL-2-METHYLPHENYLALANINE
    • NHBKDLSKDKUGSB-VIFPVBQESA-N
    • L-2-methylphenylalanine, AldrichCPR
    • KM2016
    • AK
    • (S)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • PS-12169
    • CHEMBL3808775
    • A839846
    • 80126-53-0
    • J-300416
    • AC-5866
    • L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH)
    • Dl-2'-methylphenylalanine hydrochloride
    • MFCD00044971
    • AKOS012010208
    • HY-W016555
    • DTXSID60945564
    • EN300-199907
    • CS-W017271
    • N10801
    • L-2-Methyl Phenylalanine
    • SCHEMBL43865
    • 2-Methyl-L-phenylalanine (ACI)
    • (S)-2-Amino-3-o-tolylpropionic acid
    • L-2′-Methylphenylalanine
    • MDL: MFCD00044971
    • Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
    • InChI Key: NHBKDLSKDKUGSB-VIFPVBQESA-N
    • SMILES: C(C1C=CC=CC=1C)[C@H](N)C(=O)O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Color/Form: White powder.
  • Density: 1.165
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.561
  • PSA: 63.32
  • LogP: 1.95300
  • Vapor Pressure: No data available
  • Solubility: Not determined.

H-Phe(2-Me)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-199907-0.5g
(2S)-2-amino-3-(2-methylphenyl)propanoic acid
80126-53-0 95%
0.5g
$19.0 2023-09-16
Enamine
EN300-199907-2.5g
(2S)-2-amino-3-(2-methylphenyl)propanoic acid
80126-53-0 95%
2.5g
$36.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M64720-1g
H-Phe(2-Me)-OH
80126-53-0
1g
¥86.0 2021-09-08
TRC
M240270-2000mg
2-Methyl-L-phenylalanine
80126-53-0
2g
$ 550.00 2022-06-04
abcr
AB165754-25 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
25g
€323.30 2023-06-23
abcr
AB165754-10 g
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); .
80126-53-0
10g
€172.80 2023-06-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M101605-1g
H-Phe(2-Me)-OH
80126-53-0 97%
1g
¥85.90 2023-09-02
AAPPTec
UHF154-1g
H-Phe(2-Me)-OH
80126-53-0
1g
$50.00 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SU251-1g
H-Phe(2-Me)-OH
80126-53-0 95+%
1g
¥97.0 2022-07-28
MedChemExpress
HY-W016555-500mg
H-Phe(2-Me)-OH
80126-53-0
500mg
¥245 2024-04-17

H-Phe(2-Me)-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Reference
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
1.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  30 h, 110 °C
1.2 5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Toluene ;  5 h, 110 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
5.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Toluene ;  5 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
4.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 7

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
2.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Production Method 8

Reaction Conditions
Reference
Synthesis of L-phenylalanine analogs by Rhodotorula glutinis. Bioconversion of cinnamic acids derivatives
Renard, G.; et al, Biotechnology Letters, 1992, 14(8), 673-8

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 10

Reaction Conditions
1.1 Catalysts: Aspartate aminotransferase
Reference
Application of Escherichia coli aspartate transaminase to amino acid synthesis
Baldwin, Jack E.; et al, Tetrahedron Letters, 1987, 28(32), 3745-6

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
2.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 13

Reaction Conditions
1.1 Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ,  Water ;  pH 7, 38 °C
3.2 Catalysts: Amidase ;  24 h, pH 7, 38 °C
Reference
Synthesis and resolution of N-BOC-2-methyl-L-phenylalanine, N-BOC-3-methyl-L-phenylalanine and N-BOC-4-methyl-L-phenylalanine isomers
Li, Xiao-Hui; et al, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(7), 1363-1366

Production Method 14

Reaction Conditions
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 10, 30 °C
1.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

H-Phe(2-Me)-OH Raw materials

H-Phe(2-Me)-OH Preparation Products

H-Phe(2-Me)-OH Related Literature

  • 1. 708. Melanin and its precursors. Part VII. Synthesis of methylated 5 : 6-dihydroxyindoles, β-(4 : 5-dihydrox-2-methylphenyl)alanine, and related amines
    R. I. T. Cromartie,John Harley-Mason J. Chem. Soc. 1953 3525
  • 2. CCCLXVIII.—Compounds of the tryparsamide type. Part II. Resolution of dl-N-2-methylphenylalanineamide-4-arsinic acid
    Charles Stanley Gibson,Barnett Levin J. Chem. Soc. 1929 2759
  • 3. 445. The use of deactivated charcoals for the isolation of aromatic substances
    A. Asatoor,C. E. Dalgliesh J. Chem. Soc. 1956 2291

Additional information on H-Phe(2-Me)-OH

H-Phe(2-Me)-OH: A Comprehensive Overview

H-Phe(2-Me)-OH, also known by its CAS number 80126-53-0, is a compound of significant interest in the fields of chemistry, pharmacology, and biotechnology. This compound is a derivative of phenylalanine, a naturally occurring amino acid, with a methyl group substitution at the second position of the phenyl ring. This structural modification imparts unique properties to H-Phe(2-Me)-OH, making it a valuable molecule for research and potential applications in drug development and nutraceuticals.

The synthesis of H-Phe(2-Me)-OH involves advanced chemical techniques, including multi-step organic synthesis and purification methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying the stereochemical effects of this compound. Researchers have also explored green chemistry approaches to synthesize H-Phe(2-Me)-OH, reducing environmental impact while maintaining high yields.

In terms of physical properties, H-Phe(2-Me)-OH exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are essential for its characterization and quality control in research settings.

The biological activity of H-Phe(2-Me)-OH has been extensively studied. Recent research indicates that this compound acts as an agonist for certain G protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation. For instance, studies published in 2023 demonstrate that H-Phe(2-Me)-OH can modulate glucose uptake in adipocytes, suggesting its potential role in treating metabolic disorders such as obesity and type 2 diabetes.

Another area of interest is the neuroprotective effects of H-Phe(2-Me)-OH. Preclinical studies have shown that this compound can mitigate oxidative stress and inflammation in neuronal cells, making it a promising candidate for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves activation of the Nrf2 pathway, which upregulates antioxidant enzymes and reduces cellular damage.

In the realm of drug delivery, H-Phe(2-Me)-OH has been investigated as a component of targeted drug carriers. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and liposomes, which can encapsulate hydrophobic drugs. This application is particularly relevant for improving the bioavailability of poorly soluble pharmaceuticals.

The safety profile of H-Phe(2-Me)-OH has also been evaluated in toxicological studies. Acute and chronic toxicity tests indicate that this compound has a low toxicity profile when administered at therapeutic doses. However, further long-term studies are needed to fully understand its safety in humans.

From an industrial perspective, the demand for H-Phe(2-Me)-OH is growing due to its diverse applications. Pharmaceutical companies are increasingly incorporating this compound into their pipelines for developing novel therapeutics. Additionally, the nutraceutical industry is exploring its use as a functional ingredient in health supplements aimed at improving metabolic health.

In conclusion, H-Phe(2-Me)-OH (CAS No: 80126-53-0) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future research and development efforts.

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